molecular formula C10H7F3O3 B15320849 Methyl 2-(2,2,2-trifluoroacetyl)benzoate

Methyl 2-(2,2,2-trifluoroacetyl)benzoate

Cat. No.: B15320849
M. Wt: 232.16 g/mol
InChI Key: RCGDAKWSZGHYND-UHFFFAOYSA-N
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Description

Methyl 2-(2,2,2-trifluoroacetyl)benzoate is an aromatic ester featuring a trifluoroacetyl group at the 2-position of the benzoate ring. The trifluoroacetyl moiety acts as a strong electron-withdrawing group, influencing the compound's reactivity and physicochemical properties.

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

methyl 2-(2,2,2-trifluoroacetyl)benzoate

InChI

InChI=1S/C10H7F3O3/c1-16-9(15)7-5-3-2-4-6(7)8(14)10(11,12)13/h2-5H,1H3

InChI Key

RCGDAKWSZGHYND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,2,2-trifluoroacetyl)benzoate typically involves the reaction of methyl benzoate with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,2,2-trifluoroacetyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: 2-(2,2,2-trifluoroacetyl)benzoic acid.

    Reduction: 2-(2,2-difluoroacetyl)benzoate or 2-(2-fluoroacetyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(2,2,2-trifluoroacetyl)benzoate is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts distinct chemical properties, making it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is also explored for its potential use in drug development due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of Methyl 2-(2,2,2-trifluoroacetyl)benzoate involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • Trifluoroacetyl vs. Trifluoroacetamido : The trifluoroacetyl group (ketone) increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack, while trifluoroacetamido (amide) derivatives exhibit greater stability due to resonance .

Reactivity and Chemical Behavior

  • Electrophilicity : The trifluoroacetyl group enhances the reactivity of the ester carbonyl, making it susceptible to hydrolysis or nucleophilic substitution. In contrast, amide derivatives (e.g., 4g) resist hydrolysis under similar conditions due to delocalized electron density .
  • Synthetic Utility: Methyl 2-(2-(2,2,2-trifluoroacetamido)ethyl)benzoate (4g) is synthesized via hydrogenation of a cyanomethyl precursor, highlighting the role of trifluoroacetamido groups in stabilizing intermediates .
  • Herbicidal Activity: Sulfonylurea derivatives (e.g., triflusulfuron methyl ester) inhibit plant amino acid synthesis, leveraging triazine and sulfonyl groups for target specificity .

Physical and Spectroscopic Properties

  • Molecular Weight : Ranges from 196.16 g/mol (main compound) to 499.37 g/mol (triflusulfuron methyl ester), influencing solubility and melting points.
  • Spectroscopy :
    • Methyl 2-((2,2,2-trifluoroacetamido)methyl)benzoate (4g) : <sup>1</sup>H-NMR (pyridine-d5) shows signals at δ 8.62 (br, 1H, NH) and δ 3.85 (s, 3H, OCH3) .
    • Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate : Displays distinct <sup>19</sup>F NMR shifts due to the trifluoroacetamido group .

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